
3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . There are several methods for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The piperidine ring in the compound is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a sulfonyl group and an imidazolidine-2,4-dione group.Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other piperidine derivatives . These reactions can involve the functional groups present in the compound, such as the sulfonyl group and the imidazolidine-2,4-dione group.Scientific Research Applications
Catalysis in Organic Synthesis
3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, related to the compound of interest, has been used as an efficient, halogen-free, and reusable Brønsted ionic liquid catalyst. This catalyst facilitates the synthesis of various organic compounds, such as 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives, through one-pot condensation processes. The method is noted for its high yields, clean reaction, simplicity, and short reaction time, demonstrating its utility in organic synthesis (Khaligh, 2015).
Antimicrobial Activity
A series of compounds similar to the chemical , particularly those involving thiazolidine-2,4-diones, have shown notable antimicrobial properties. These compounds have been effective against gram-positive bacteria, with one specific compound demonstrating potent activity against S. aureus and B. subtilis. Additionally, they exhibited excellent antifungal activity against Aspergillus niger and A. flavus, surpassing even commercially available fluconazole in some cases (Prakash et al., 2011).
Synthesis of Structurally Complex Compounds
Methyl substituted 2-phenylpiperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, related to the target compound, have been synthesized using methods like the Bucherer—Bergs and Strecker methods. The stereochemical composition and spatial structure of these compounds were established using NMR data, highlighting the compound's role in synthesizing structurally complex molecules (Unkovskii et al., 1994).
Novel Series Synthesis
The compound's analogs have been utilized in the synthesis of new chemical series, such as 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives. These syntheses were catalyzed by novel sulfonic acid functionalized ionic liquids in water at reflux temperature, indicating the compound's potential in creating new chemical series (Chen, Zhu, & Su, 2011).
Design and Synthesis for Biological Applications
Imidazolidine derivatives, including those structurally related to the compound of interest, have been designed and synthesized for various biological applications. For example, they have been used in the synthesis of nonimidazole histamine H3 receptor ligands and evaluated for hypoglycemic activity, demonstrating the compound's potential in drug development and therapeutic applications (Amon et al., 2007); (Oguchi et al., 2000).
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, and there is ongoing research into the synthesis, characterization, and biological evaluation of potential drugs containing the piperidine moiety . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating the biological activity of new piperidine derivatives.
properties
IUPAC Name |
3-methyl-1-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18-16(21)13-20(17(18)22)14-7-9-19(10-8-14)26(23,24)12-11-25-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHREQHZLFATPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylthiadiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2545091.png)
![N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2545094.png)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545096.png)
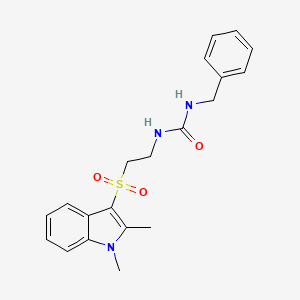
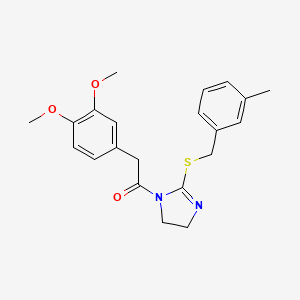
![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)
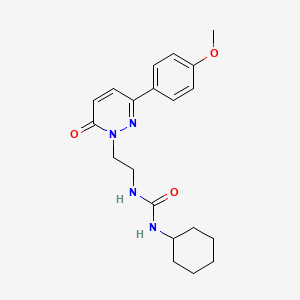
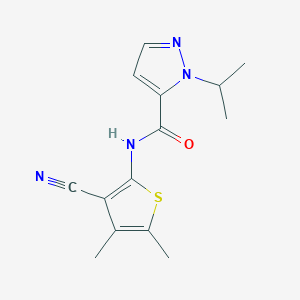
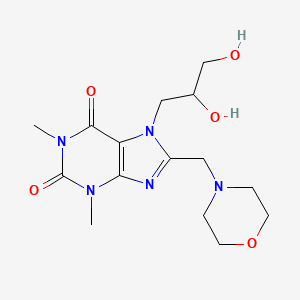
![7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one](/img/structure/B2545107.png)


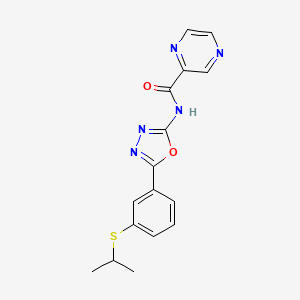
![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)